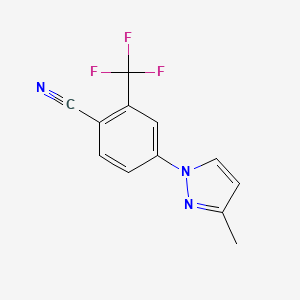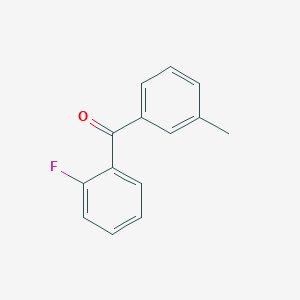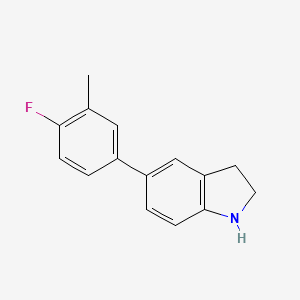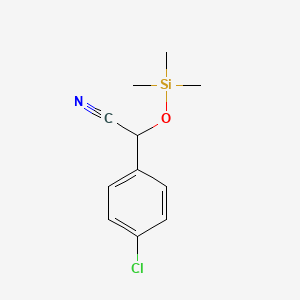![molecular formula C10H13F3N2 B7866400 N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-propanediamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine typically involves the following steps:
Amination: The resulting trifluoromethylated phenyl compound is then subjected to amination reactions to introduce the 1,3-propanediamine moiety. This can be done using reagents like ethylene diamine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the phenyl ring or the propanediamine chain can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include trifluoromethylated phenyl derivatives, aminated compounds, and various substituted analogs.
科学研究应用
Chemistry: In chemistry, N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, leading to improved efficacy and stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications.
作用机制
The mechanism by which N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
相似化合物的比较
N1-(4-Methylphenyl)-1,3-propanediamine: Similar structure but lacks the trifluoromethyl group.
N1-(4-Fluorophenyl)-1,3-propanediamine: Contains a fluorine atom instead of a trifluoromethyl group.
N1-(4-Chlorophenyl)-1,3-propanediamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can lead to different reactivity patterns and biological activities.
属性
IUPAC Name |
N'-[4-(trifluoromethyl)phenyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,15H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGDQSMXBQQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)

![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)


